molecular formula C15H14N2O B2845869 2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine CAS No. 352338-21-7

2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B2845869
CAS No.: 352338-21-7
M. Wt: 238.29
InChI Key: KSNOUVYVRFVJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine is a benzoxazole derivative featuring a 3,4-dimethylphenyl substituent at the 2-position and an amine group at the 5-position of the benzoxazole core. Benzoxazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-3-4-11(7-10(9)2)15-17-13-8-12(16)5-6-14(13)18-15/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNOUVYVRFVJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylaniline with salicylic acid derivatives in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target, but it often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on the Aromatic Ring

2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine
  • Structure: C14H12N2O2 (Monoisotopic mass: 240.0899) .
  • Key Differences : The 3-methoxy group is electron-donating (via resonance) compared to the 3,4-dimethyl groups (electron-donating via induction).
  • This may limit blood-brain barrier penetration compared to the dimethyl analogue .
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine
  • Structure : Synthesized via coupling with 2-chloro-5-nitrobenzoic acid .
  • Key Differences : The chloro substituent is electron-withdrawing, altering electronic distribution.
  • Impact : Enhanced electrophilicity may increase reactivity in amide bond formation (e.g., with HATU/DIPEA), making it a versatile intermediate in medicinal chemistry .
2-(5-Bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine
  • Structure : Incorporates a bulky bromonaphthyl group .
  • Key Differences : Increased steric hindrance and molecular weight (vs. dimethylphenyl).

Core Heterocycle Modifications

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
  • Structure : Combines benzothiazole and triazole moieties .
  • Key Differences : The triazole ring introduces additional hydrogen-bonding sites.
  • Impact : Enhanced antiproliferative activity reported in benzothiazole-triazole hybrids, suggesting that core heterocycle choice significantly affects biological outcomes .
5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine
  • Structure : Features a benzoxazole-oxadiazole hybrid .
  • Key Differences: Oxadiazole rings are known for metabolic stability.
  • Impact : Improved pharmacokinetic properties compared to benzoxazole-only derivatives, though synthesis complexity increases .
Antiviral Potential
  • The dimethylphenyl-benzoxazole scaffold is structurally related to compounds like 2-{[2-(3,4-dimethylphenyl)cyclopropyl]formamido}-2-phenylacetamide , which inhibits Chikungunya virus nsP2 protease . The dimethyl group may enhance hydrophobic interactions with protease active sites .
Antiproliferative Activity
  • Analogues such as 2-(3,4-dimethylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () demonstrate that the 3,4-dimethylphenyl group synergizes with pyridopyrimidinone cores to target cancer pathways.

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight LogP* Key Substituents
2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine C15H14N2O 238.29 3.2 3,4-Dimethylphenyl
2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine C14H12N2O2 240.26 2.8 3-Methoxyphenyl
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine C13H9ClN2O 244.68 3.5 3-Chlorophenyl
5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine C15H10N4O2 278.27 2.1 Benzoxazole-oxadiazole

*LogP values estimated using ChemDraw.

Biological Activity

2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole ring fused with a dimethylphenyl group. The structural formula can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}N2_2O
  • SMILES : Cc1ccc(C)c2c(nc1)cc(=O)n2

This unique structure is believed to influence its biological interactions and pharmacokinetic properties.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that play critical roles in inflammation and cancer progression.
  • Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing related cellular pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

  • Cell Viability Assays : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound significantly reduces cell viability, with IC50_{50} values indicating effective concentration ranges for therapeutic applications .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Testing : Preliminary results suggest that this compound exhibits moderate antibacterial activity against gram-positive and gram-negative bacteria.

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of the compound:

Study TypeFindingsReference
In vitro AnticancerSignificant reduction in cell viability at low concentrations (IC50_{50} ~ 10 µM)
AntimicrobialModerate activity against selected bacterial strains
Enzyme InhibitionPotential inhibition of key enzymes linked to cancer progression

Case Studies

Case studies involving animal models have provided insights into the therapeutic potential of this compound:

  • Animal Model for Cancer : In a study using mice implanted with tumor cells, treatment with the compound led to a significant decrease in tumor size compared to controls .
  • Neurotoxicity Assessment : Evaluations using the rotarod test indicated no significant neurotoxic effects at therapeutic doses, suggesting a favorable safety profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.